(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol (GSK690693) is a synthetic small molecule developed by GlaxoSmithKline. [, ] It is classified as an ATP-competitive kinase inhibitor, displaying high potency and selectivity for the AKT protein kinase family (AKT1, AKT2, and AKT3). [, ] GSK690693 plays a crucial role in scientific research as a valuable tool for investigating the biological functions of AKT kinases and their involvement in various cellular processes, including cell growth, proliferation, survival, metabolism, and apoptosis. [, , , , , , ]
The synthesis of GSK690693 involves several key steps that utilize specific chemical reactions to construct its molecular framework. The compound was synthesized through a multi-step process starting from readily available precursors. The synthesis typically includes:
GSK690693 features a complex molecular structure characterized by its aminofurazan core and various functional groups that enhance its biological activity. The molecular formula is CHNO, and its molecular weight is approximately 232.24 g/mol.
GSK690693 primarily functions through competitive inhibition of Akt kinases by binding to their ATP-binding sites. The following reactions are notable:
The mechanism of action of GSK690693 involves the following processes:
GSK690693 exhibits several important physical and chemical properties:
GSK690693 has significant potential applications in scientific research and clinical settings:
GSK690693 functions as a potent ATP-competitive inhibitor that binds reversibly to the kinase domain of Akt isoforms. Structural analyses confirm its direct occupation of the ATP-binding pocket in Akt2, facilitated by hydrogen bonding with key residues (Glu230 and Ala232) and hydrophobic interactions within a deep pocket formed by Leu156, Val164, and Tyr179 [2] [10]. This binding mode enables pan-Akt inhibition with distinct isoform selectivity profiles:
The compound's aminofurazan core optimizes interactions with the hinge region, while the 3-piperidinylmethoxy group extends into a hydrophobic pocket, contributing to its broad isoform coverage [10].
Table 1: Kinase Inhibition Profile of GSK690693
Target | IC₅₀ (nM) | Biological Impact |
---|---|---|
Akt1 | 2 | Primary oncogenic isoform |
Akt2 | 13 | Glucose metabolism regulation |
Akt3 | 9 | Brain-specific functions |
PKCη/θ | 2 | Cell motility modulation |
PKA | 24 | cAMP-dependent signaling |
GSK690693 disrupts phosphorylation cascades central to oncogenic signaling. In BT474 and LNCaP cell lines, treatment (30 μM, 72h) reduces phosphorylation of:
This inhibition propagates through the mTORC1 axis, suppressing p70S6K phosphorylation and subsequently blocking ribosomal protein S6 activation—a master regulator of protein synthesis [1]. In xenograft models (30 mg/kg/day), GSK690693 induces 58–75% tumor growth inhibition in SKOV-3 ovarian, LNCaP prostate, and BT474 breast carcinomas, correlating with diminished pAkt (Ser473) and pGSK3β levels [2] [5].
Despite its selectivity for Akt isoforms, GSK690693 exhibits significant off-target inhibition against AGC kinases due to structural similarities in their ATP-binding pockets:
This cross-reactivity extends to STE family kinases PAK4/5/6 (IC₅₀ = 6–52 nM) and CAMK members like DAPK3 (IC₅₀ = 81 nM) [6] [7]. Functional consequences include:
GSK690693 triggers pro-apoptotic reprogramming through two primary mechanisms:
Table 2: Apoptotic Markers Modulated by GSK690693
Target Process | Key Change | Functional Outcome |
---|---|---|
FOXO3A translocation | 3–5 fold nuclear increase | BIM/PUMA upregulation |
BAD phosphorylation | 60–75% reduction at Ser112 | Bcl-2/Bcl-xL sequestration |
Caspase-3 activation | 3–5 fold cleavage increase | PARP fragmentation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7